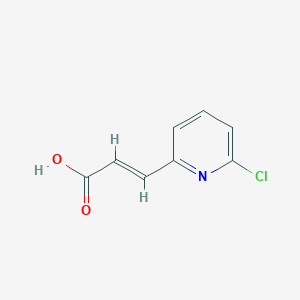
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid, also known as CP-690,550, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various autoimmune diseases. This compound is a potent inhibitor of Janus kinase 3 (JAK3), which plays a crucial role in the signaling pathways of cytokines involved in immune responses.
Mechanism of Action
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid is a selective inhibitor of JAK3, which is a key component of the signaling pathways of cytokines that are involved in immune responses. By inhibiting JAK3, (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid prevents the activation of downstream signaling pathways that lead to the production of pro-inflammatory cytokines. This results in a reduction in inflammation and tissue damage.
Biochemical and Physiological Effects
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has been shown to be effective in reducing inflammation and preventing tissue damage in preclinical models of autoimmune diseases. It has also been shown to be effective in reducing the number of immune cells in the blood and lymphoid tissues. However, it is important to note that (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid can also have off-target effects, which may lead to adverse effects.
Advantages and Limitations for Lab Experiments
One of the main advantages of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid is its selectivity for JAK3, which makes it a potent and specific inhibitor of this target. However, this selectivity can also be a limitation, as it may lead to off-target effects. Another limitation is that (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has poor solubility, which can make it difficult to work with in lab experiments.
Future Directions
There are several future directions for the research on (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid. One area of interest is the development of more potent and selective JAK3 inhibitors. Another area of interest is the exploration of the potential therapeutic applications of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid in other autoimmune diseases. Additionally, there is a need for further research on the off-target effects of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid, as well as its pharmacokinetics and pharmacodynamics.
Synthesis Methods
The synthesis of (2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid involves the reaction of 6-chloropyridine-2-carboxylic acid with propargyl bromide and triethylamine in dimethylformamide. The resulting product is then subjected to a palladium-catalyzed coupling reaction with 3-bromoacrylic acid. The final product is obtained after purification through column chromatography.
Scientific Research Applications
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid has been studied extensively for its potential therapeutic applications in various autoimmune diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has been shown to be effective in reducing inflammation and preventing tissue damage in preclinical models of these diseases.
properties
IUPAC Name |
(E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO2/c9-7-3-1-2-6(10-7)4-5-8(11)12/h1-5H,(H,11,12)/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXROTQDGXJFIA-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)Cl)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=NC(=C1)Cl)/C=C/C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E)-3-(6-chloropyridin-2-yl)prop-2-enoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


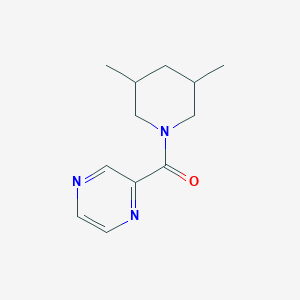


![4-[(5-Chloro-6-oxo-1-phenylpyridazin-4-yl)iminomethyl]-2-(3,4-dimethylphenyl)-3-hydroxyisoquinolin-1-one](/img/structure/B7459782.png)

![3-[(2-Chloroacetyl)amino]-4-methoxybenzamide](/img/structure/B7459800.png)
![2-[(2,6-Dichlorophenyl)methylsulfonyl-methylamino]acetic acid](/img/structure/B7459804.png)
![N-[3-(dimethylamino)propyl]-1-benzofuran-2-carboxamide](/img/structure/B7459805.png)
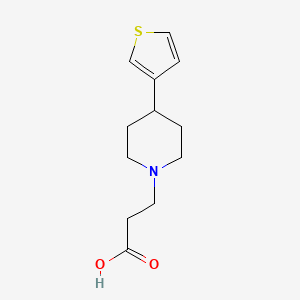
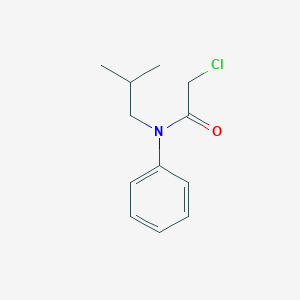
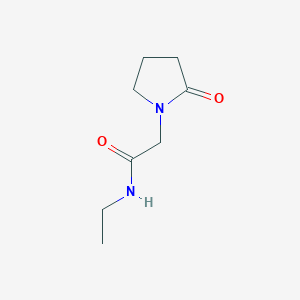

![3-[(4-Methoxy-3-nitrophenyl)carbamoyl]propanoic acid](/img/structure/B7459851.png)